

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-benzylmorpholine-2-carboxylate*

Cat. No.: *B105083*

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CAS Number: 135072-32-1

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Introduction: A Versatile Intermediate in Medicinal Chemistry

Ethyl 4-benzylmorpholine-2-carboxylate is a substituted morpholine derivative that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a benzyl-protected amine and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established applications, with a focus on its role in the development of novel pharmaceuticals. The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The strategic placement of functional groups in **Ethyl 4-benzylmorpholine-2-carboxylate** allows for diverse chemical modifications, making it a key intermediate for researchers in drug development.

Physicochemical Properties

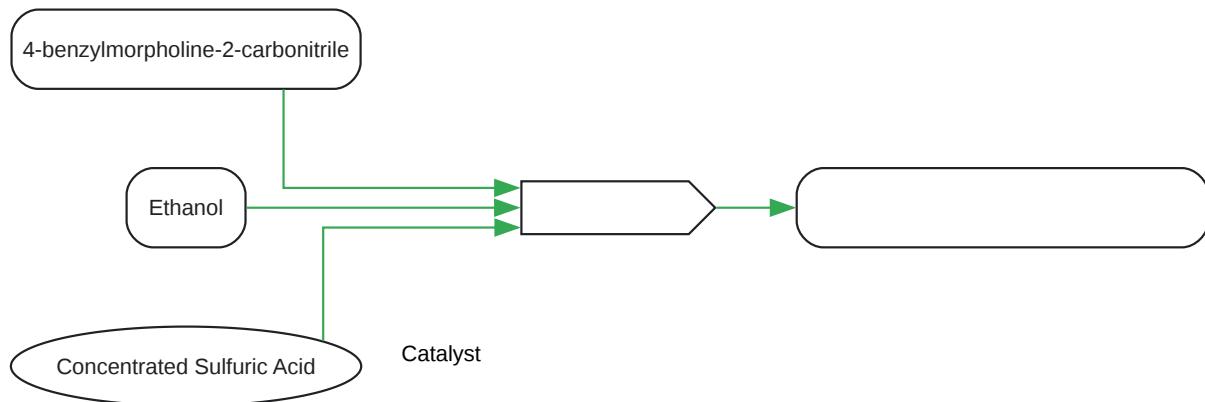
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of **Ethyl 4-benzylmorpholine-2-carboxylate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	135072-32-1	[1][2][3][4][5]
Molecular Formula	C ₁₄ H ₁₉ NO ₃	[3][5]
Molecular Weight	249.31 g/mol	[5]
Appearance	Oily crude product (as per synthesis)	[6]
Boiling Point	330.3±37.0 °C (Predicted)	[5]
Purity	Typically ≥95%	[1]
Synonyms	Ethyl 4-Benzyl-2-morpholinocarboxylate, 4-Phenylmethyl-2-morpholinocarboxylic acid ethyl ester	[5]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of **Ethyl 4-benzylmorpholine-2-carboxylate** can be achieved through the acid-catalyzed esterification of 4-benzylmorpholine-2-carbonitrile. The following protocol is a detailed, self-validating procedure derived from established methodologies.

Reaction Scheme



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Caption: Synthesis of **Ethyl 4-benzylmorpholine-2-carboxylate**.

Materials and Reagents

- 4-Benzylmorpholine-2-carbonitrile
- Ethanol (absolute)
- Concentrated Sulfuric Acid
- Aqueous Potassium Carbonate solution
- Diethyl ether
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle
- Rotary evaporator

Experimental Procedure

- **Dissolution:** In a suitable round-bottom flask, dissolve 4-benzylmorpholine-2-carbonitrile (1.0 equivalent) in absolute ethanol. Stir the mixture until a homogeneous solution is formed.
- **Acid Addition:** Slowly and carefully add concentrated sulfuric acid (in a volume approximately 1.5 times that of the carbonitrile by weight) to the stirred solution. The addition should be done in batches to control the exothermic reaction. An increase in internal temperature is expected.
- **Reflux:** Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 66 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- **Work-up:** After the reaction is complete, cool the solution to room temperature. Reduce the volume of the solution by half using a rotary evaporator.
- **Neutralization:** Carefully neutralize the concentrated solution by the slow addition of an aqueous potassium carbonate solution. Be cautious as the release of carbon dioxide can cause foaming. Continue addition until the solution is alkaline.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction process multiple times to ensure complete recovery.
- **Drying and Filtration:** Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
- **Solvent Removal and Isolation:** Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product as an oil. For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While specific, experimentally-derived spectra for **Ethyl 4-benzylmorpholine-2-carboxylate** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features. This information is crucial for the identification and quality control of the synthesized compound.

¹H NMR Spectroscopy

- Aromatic Protons: Signals corresponding to the protons on the benzyl group are expected in the aromatic region (δ 7.2-7.4 ppm).
- Benzyl CH_2 : A singlet for the two protons of the benzylic methylene group should appear around δ 3.5-3.7 ppm.
- Morpholine Ring Protons: A series of multiplets corresponding to the protons on the morpholine ring are expected between δ 2.0 and 4.0 ppm.
- Ethyl Ester Protons: A quartet for the methylene protons (OCH_2) of the ethyl group is anticipated around δ 4.1-4.2 ppm, and a triplet for the methyl protons (CH_3) should be observed around δ 1.2-1.3 ppm.

^{13}C NMR Spectroscopy

- Carbonyl Carbon: The ester carbonyl carbon should give a signal in the range of δ 170-175 ppm.
- Aromatic Carbons: Signals for the aromatic carbons of the benzyl group are expected between δ 125 and 140 ppm.
- Ethyl Ester Carbons: The OCH_2 carbon should appear around δ 60-62 ppm, and the CH_3 carbon at approximately δ 14 ppm.
- Morpholine Ring and Benzyl CH_2 Carbons: The carbons of the morpholine ring and the benzylic methylene group are expected to resonate in the range of δ 50-70 ppm.

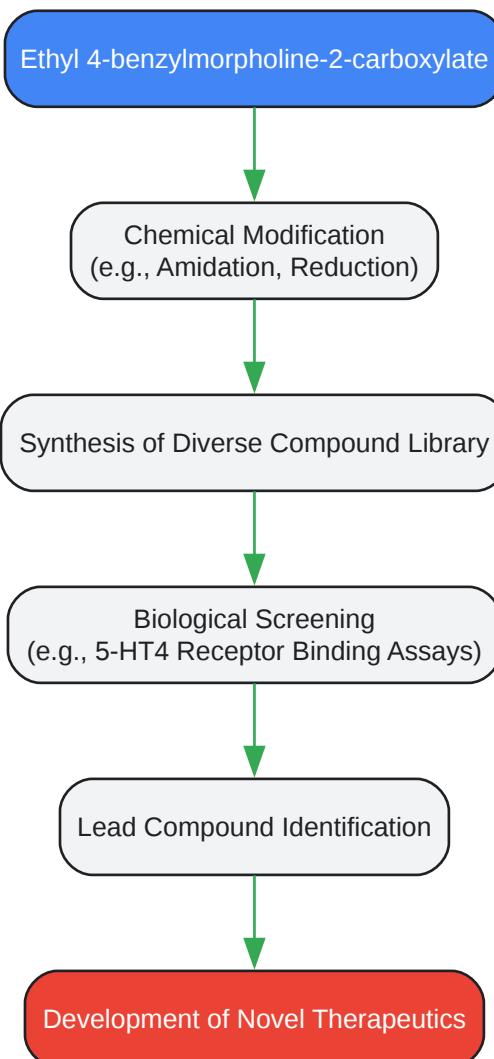
Infrared (IR) Spectroscopy

- C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm^{-1} .
- C-O Stretch: A C-O stretching vibration from the ester group should be visible in the region of 1150-1250 cm^{-1} .
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will likely appear just above 3000 cm^{-1} , while aliphatic C-H stretching bands will be present just below 3000 cm^{-1} .

- C-N Stretch: The C-N stretching of the tertiary amine in the morpholine ring is expected in the fingerprint region.

Applications in Drug Discovery and Development

The primary documented application of **Ethyl 4-benzylmorpholine-2-carboxylate** is as a key intermediate in the synthesis of 5-HT₄ receptor agonists. These agonists are investigated for their potential to treat gastrointestinal motility disorders, such as gastroparesis and constipation, as well as certain cognitive disorders. The morpholine core of the molecule is a common feature in many biologically active compounds, and the benzyl and ethyl ester functionalities provide convenient handles for further chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.



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Caption: Drug Discovery Workflow.

Safety and Handling

A Safety Data Sheet (SDS) for **Ethyl 4-benzylmorpholine-2-carboxylate** indicates that it should be handled with care in a well-ventilated area.^[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific hazard information is limited, but as with all research chemicals, unnecessary exposure should be avoided. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

Ethyl 4-benzylmorpholine-2-carboxylate is a valuable and versatile intermediate for organic chemists and drug discovery scientists. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the creation of compound libraries for biological screening. Its established role in the synthesis of 5-HT₄ receptor agonists highlights its importance in the ongoing search for new and improved therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

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